molecular formula C3H5N5O B2895027 N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide CAS No. 926241-76-1

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide

Cat. No. B2895027
CAS RN: 926241-76-1
M. Wt: 127.107
InChI Key: ALFFOBPDOUXMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is a biochemical used for proteomics research . It has a molecular weight of 127.1 and a molecular formula of C3H5N5O .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is 1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1-2H,4H2,(H,5,6,7) . This indicates that the compound contains three carbon atoms, five hydrogen atoms, five nitrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“N’-hydroxy-4H-1,2,4-triazole-3-carboximidamide” is a powder that should be stored at room temperature . It has a predicted melting point of 119.24°C, a predicted boiling point of 482.3°C at 760 mmHg, a predicted density of 2.0 g/cm3, and a predicted refractive index of n20D 1.84 .

Scientific Research Applications

Supramolecular and Coordination Chemistry

Triazoles, including structures similar to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, are known for their rich supramolecular interactions due to their nitrogen-rich, highly polarized carbon atoms. These characteristics enable the complexation of anions through hydrogen and halogen bonding. Such properties have been harnessed in anion recognition, catalysis, and photochemistry, far exceeding their initial use in click chemistry. The versatility of triazoles as functional units in supramolecular and coordination chemistry highlights their significance beyond simple synthetic applications (Schulze & Schubert, 2014).

Energetic Materials Development

The compound 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, has been explored for creating insensitive energetic materials. These materials, synthesized at high temperatures, demonstrate moderate thermal stabilities and insensitivity towards impact and friction, offering superior performance to traditional explosives like TNT. This research underscores the potential of triazole derivatives in formulating safer, more stable energetic materials (Yu et al., 2017).

Drug Discovery and Development

While excluding direct drug use and dosage information, it's noteworthy that click chemistry, involving triazole formations, has played a pivotal role in drug discovery. The bio-compatibility and dependability of the triazole ring make it a valuable linker in developing therapeutic agents, proving that triazoles can effectively associate with biological targets (Kolb & Sharpless, 2003).

Corrosion Inhibition

Triazole derivatives, akin to N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide, have shown promising results as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers significantly enhances the lifespan and durability of metals exposed to corrosive agents. This application is crucial for industries relying on metal infrastructure and machinery (Bentiss et al., 2007).

properties

IUPAC Name

N'-hydroxy-1H-1,2,4-triazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-2(8-9)3-5-1-6-7-3/h1,9H,(H2,4,8)(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFFOBPDOUXMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNC(=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4H-1,2,4-triazole-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.